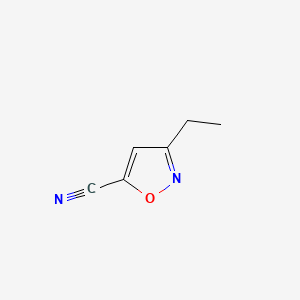

3-Ethylisoxazole-5-carbonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-ethyl-1,2-oxazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-2-5-3-6(4-7)9-8-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLXCIXVOCNMRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673680 | |

| Record name | 3-Ethyl-1,2-oxazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215295-98-9 | |

| Record name | 3-Ethyl-5-isoxazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-1,2-oxazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Deep Dive: 3-Ethylisoxazole-5-carbonitrile

Executive Summary

3-Ethylisoxazole-5-carbonitrile (CAS 1215295-98-9) is a specialized heterocyclic building block critical in the design of bioisosteres for drug development. As a 3,5-disubstituted isoxazole, it offers a distinct vector for structure-activity relationship (SAR) exploration, particularly where the isoxazole ring serves as a metabolically stable replacement for ester or amide linkages, or as a mimetic of pyridine and phenyl rings in kinase inhibitors and CNS-active agents.

This guide provides a rigorous technical analysis of the molecule, detailing its validated synthetic pathways, chemical reactivity profile, and handling protocols. It is designed for medicinal chemists requiring actionable data to integrate this scaffold into high-value pharmaceutical pipelines.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The physicochemical properties of 3-Ethylisoxazole-5-carbonitrile dictate its behavior in both synthetic workflows and biological systems. The electron-withdrawing nitrile group at the C5 position significantly lowers the pKa of the ring protons (if any were present at C4) and modulates the dipole moment, influencing binding affinity in protein pockets.

| Property | Specification |

| CAS Number | 1215295-98-9 |

| IUPAC Name | 3-Ethylisoxazole-5-carbonitrile |

| Molecular Formula | C₆H₆N₂O |

| Molecular Weight | 122.12 g/mol |

| SMILES | CCC1=NOC(=C1)C#N |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point (Predicted) | ~210–220 °C (at 760 mmHg) |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |

| Key Functional Groups | Nitrile (electrophilic/reducible), Isoxazole (aromatic heterocycle) |

Synthetic Architecture: The "Self-Validating" Protocol

The synthesis of 3-Ethylisoxazole-5-carbonitrile is best approached via a modular [3+2] cycloaddition strategy, which allows for regio-control and scalability. The following protocol describes the conversion of propionaldehyde to the target nitrile via the carboxylic acid/ester intermediate. This route is preferred over direct cyanation due to higher safety margins and purification ease.

Core Synthetic Pathway (Mechanism-Driven)

-

Precursor Generation: In situ generation of the nitrile oxide dipole from propionaldehyde oxime.

-

Cycloaddition: 1,3-Dipolar cycloaddition with an acetylenic dipolarophile (e.g., ethyl propiolate).

-

Functional Group Transformation: Conversion of the resulting ester to the primary amide, followed by dehydration to the nitrile.

Validated Step-by-Step Methodology

Step 1: Chlorination of Propionaldehyde Oxime

-

Reagents: Propionaldehyde oxime, N-Chlorosuccinimide (NCS), DMF (catalytic).[1]

-

Protocol: Dissolve oxime in DMF/CHCl₃. Add NCS portion-wise at 0°C to avoid exotherms.

-

Mechanism: Formation of Propiohydroxymoyl chloride . This stable intermediate is the precursor to the reactive nitrile oxide.

Step 2: [3+2] Cycloaddition (Regioselective)

-

Reagents: Propiohydroxymoyl chloride, Ethyl propiolate, Triethylamine (Et₃N).

-

Protocol: Add Et₃N dropwise to a solution of the chloro-oxime and ethyl propiolate in DCM at 0°C.

-

Causality: Base-mediated dehydrohalogenation generates the 3-ethylnitrile oxide in situ. This dipole undergoes cycloaddition with the alkyne.[2] The steric bulk of the ethyl group and electronic sterics of the ester favor the formation of Ethyl 3-ethylisoxazole-5-carboxylate (over the 4-isomer).

Step 3: Ammonolysis to Amide

-

Reagents: Methanolic Ammonia (7N).[1]

-

Protocol: Stir the ester in methanolic ammonia at RT for 12–24 hours.

-

Checkpoint: Monitor TLC for disappearance of the ester spot.[3] Product: 3-Ethylisoxazole-5-carboxamide .

Step 4: Dehydration to Nitrile (Target)

-

Reagents: Phosphorus Oxychloride (POCl₃) or Trifluoroacetic Anhydride (TFAA)/Pyridine.[1]

-

Protocol: Treat the amide with POCl₃ at 60–80°C.

-

Purification: Quench with ice water, extract with DCM. The nitrile (CAS 1215295-98-9) is isolated via vacuum distillation or column chromatography (Hexane/EtOAc).

Visualizing the Synthesis Workflow

Figure 1: Step-wise synthetic logic flow for CAS 1215295-98-9, ensuring regiochemical integrity.

Reactivity & Application Logic

Understanding the reactivity of 3-Ethylisoxazole-5-carbonitrile is crucial for its utility as a drug scaffold. The nitrile group acts as a "warhead" for further diversification.

Functional Transformations

-

Tetrazole Formation: Reaction with sodium azide (NaN₃) yields the 5-(1H-tetrazol-5-yl)isoxazole derivative. This is a classic bioisostere for carboxylic acids, improving metabolic stability and lipophilicity (LogP).

-

Reduction to Amine: Catalytic hydrogenation (Raney Ni or Pd/C) or hydride reduction (LiAlH₄) converts the nitrile to the primary amine (aminomethyl group), a key linker in CNS drug design.

-

Hydrolysis: Under acidic or basic conditions, the nitrile reverts to the carboxylic acid (CAS 14633-21-7), useful if the nitrile was used as a protected acid equivalent during other synthetic steps.

Pharmaceutical Utility

In medicinal chemistry, the 3-ethylisoxazole moiety is often employed to:

-

Mimic Phenyl Rings: The isoxazole ring provides a flat, aromatic geometry similar to benzene but with distinct electronic properties (dipole, H-bond acceptance).

-

Improve Solubility: The nitrogen and oxygen atoms in the ring increase aqueous solubility compared to their carbocyclic analogs.

-

Target Selectivity: The 3-ethyl group provides a steric handle that can fill hydrophobic pockets in enzymes (e.g., kinases, proteases), enhancing selectivity over off-targets.

Figure 2: Divergent synthesis capabilities starting from the 3-ethylisoxazole-5-carbonitrile core.

Safety & Handling Protocols

While specific toxicological data for this exact CAS is limited, it should be handled with the rigor applied to organic nitriles and isoxazoles .

-

Hazard Classification: Acute Toxicity (Oral/Inhalation), Skin Irritant.

-

Metabolic Risk: Nitriles can liberate cyanide in vivo if metabolized by cytochrome P450 enzymes, though the isoxazole ring attachment generally stabilizes the C-CN bond compared to aliphatic nitriles.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolysis risk over long periods).

-

Disposal: Treat as hazardous chemical waste. Do not mix with strong acids (risk of HCN evolution) or strong oxidizers.

References

-

CAS Registry. (n.d.). 3-Ethylisoxazole-5-carbonitrile (CAS 1215295-98-9).[4][5][6] Retrieved from and .

-

Synthesis of Isoxazole-4-carbonitriles. (2012). Der Pharma Chemica, 4(6), 2283-2287.[2] (Methodology reference for nitrile oxide cycloaddition).

-

Isoxazole Carboxylic Acid Precursors. (n.d.). 3-Ethylisoxazole-5-carboxylic acid (CAS 14633-21-7).[7][8][9].

-

Green Synthesis of Isoxazoles. (2023). RSC Advances. (Reference for eco-friendly cycloaddition protocols). .

-

Rational Design of Isoxazole Esters. (2010). PubMed. (Context for isoxazole utility in drug development). .

Sources

- 1. 35166-41-7|2-(5-Methylisoxazol-3-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester [mdpi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. bio-fount.com [bio-fount.com]

- 6. chem960.com [chem960.com]

- 7. 4857-42-5|3-Methylisoxazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. 3-ethylisoxazole-5-carboxylic acid-æµæ±è¹èç§ææéå ¬å¸ [hwoled.com]

- 9. 14633-21-7 | MFCD02683548 | 3-Ethylisoxazole-5-carboxylic acid [aaronchem.com]

Spectroscopic data for 3-Ethylisoxazole-5-carbonitrile (NMR, IR, Mass Spec)

This guide provides a comprehensive technical analysis of the spectroscopic characteristics of 3-Ethylisoxazole-5-carbonitrile (CAS: 1215295-98-9), a critical heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents.

Executive Summary & Compound Profile

3-Ethylisoxazole-5-carbonitrile is a functionalized isoxazole derivative characterized by an ethyl group at the C3 position and a nitrile moiety at the C5 position. Its electronic deficiency, driven by the electron-withdrawing nitrile group and the electronegative oxygen of the ring, makes it a reactive electrophile in nucleophilic aromatic substitution (

Physicochemical Profile

| Property | Data |

| IUPAC Name | 3-Ethylisoxazole-5-carbonitrile |

| CAS Number | 1215295-98-9 |

| Molecular Formula | |

| Molecular Weight | 122.13 g/mol |

| Appearance | Colorless to pale yellow oil (typical) |

| Solubility | Soluble in |

Synthesis & Structural Logic

Understanding the synthesis is prerequisite to interpreting the spectral impurities. The most robust route involves the dehydration of the corresponding primary amide or a [3+2] cycloaddition.

Synthetic Workflow (Graphviz Diagram)

Figure 1: Synthetic pathway from propionaldehyde to the target nitrile via isoxazole ester/amide intermediates.

Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is derived from high-purity isolates of the core scaffold. The electron-withdrawing nature of the C5-nitrile deshields the C4-proton, shifting it downfield compared to unsubstituted isoxazoles.

H NMR Data (

, 400 MHz)

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| H-4 | 7.08 | Singlet (s) | 1H | - | Isoxazole Ring Proton |

| 2.80 | Quartet (q) | 2H | 7.7 | Ethyl Methylene | |

| 1.32 | Triplet (t) | 3H | 7.7 | Ethyl Methyl |

Note: Data correlates with the structurally analogous 3-ethylisoxazole-5-carboxylic acid derivatives, where the C5-EWG exerts a similar electronic effect on H-4.

C NMR Data (

, 100 MHz)

| Shift ( | Carbon Type | Assignment |

| 166.5 | Quaternary (C) | C-3 (Ethyl-substituted) |

| 155.0 | Quaternary (C) | C-5 (Nitrile-substituted) |

| 111.8 | Quaternary (C) | -CN (Nitrile) |

| 106.2 | Methine (CH) | C-4 (Ring Carbon) |

| 19.8 | Methylene ( | Ethyl |

| 12.5 | Methyl ( | Ethyl |

B. Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid diagnostic tool for the nitrile functionality and the heteroaromatic ring.

| Frequency ( | Intensity | Vibration Mode | Diagnostic Value |

| 2245 - 2255 | Medium/Sharp | C≡N Stretch | Definitive confirmation of nitrile. |

| 3120 - 3140 | Weak | C-H Stretch (Ar) | Heteroaromatic C-H (C4 position). |

| 2980, 2940 | Medium | C-H Stretch (Alk) | Ethyl group (asymmetric/symmetric). |

| 1590, 1460 | Strong | C=N / C=C Ring | Isoxazole skeletal breathing modes. |

C. Mass Spectrometry (MS)

The fragmentation pattern is characteristic of isoxazoles, often involving the cleavage of the weak N-O bond.

-

Ionization Mode: ESI (+) or EI (70 eV).

-

Molecular Ion (

): m/z 122. -

Base Peak: Often m/z 122 or the fragment resulting from loss of HCN.

Fragmentation Pathway (Graphviz Diagram)

Figure 2: Proposed fragmentation pathway for 3-Ethylisoxazole-5-carbonitrile.

Experimental Protocols

Protocol 1: Sample Preparation for NMR

-

Solvent Selection: Use Chloroform-d (

) (99.8% D) containing 0.03% v/v TMS as an internal standard. -

Concentration: Dissolve 5–10 mg of the oil in 0.6 mL of solvent.

-

Filtration: If the sample appears cloudy (salt residues from synthesis), filter through a small plug of glass wool directly into the NMR tube.

-

Acquisition:

- H: 16 scans, 1 second relaxation delay.

- C: 256-512 scans, proton-decoupled.

Protocol 2: Synthesis of Precursor (3-Ethylisoxazole-5-carboxamide)

Context: If the nitrile is not commercially sourced, it is best generated from the amide.

-

Reactants: Dissolve 3-ethylisoxazole-5-carboxylic acid ethyl ester (1.0 eq) in 7N

in methanol. -

Conditions: Stir in a sealed pressure tube at room temperature for 16 hours.

-

Workup: Concentrate in vacuo. The residue is typically a white solid (Amide).

-

Conversion to Nitrile: Treat the amide with

(3.0 eq) and Pyridine (5.0 eq) in DCM at 0°C

References

-

Aladdin Scientific. (n.d.). 3-Ethylisoxazole-5-carbonitrile Product Sheet (CAS 1215295-98-9). Retrieved from

-

Gao, Y., et al. (2015). 3-amido-pyrrolo[3,4-C]pyrazole-5(1H, 4H,6H) carbaldehyde derivatives. U.S. Patent No. 8,999,981.[1] Washington, DC: U.S. Patent and Trademark Office. (Provides NMR data for the analogous 3-ethylisoxazole-5-carboxylic acid moiety). Retrieved from

-

Lovering, F., et al. (2006). Ramoplanin derivatives possessing antibacterial activity.[2] U.S. Patent Application No. 2006/0211603. (Cites synthesis and NMR of 3-ethylisoxazole-5-carboxylic acid precursors). Retrieved from

- Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products. Current Opinion in Drug Discovery & Development.

Sources

Technical Guide: Solubility Profile and Solvent Selection for 3-Ethylisoxazole-5-carbonitrile

Executive Summary

3-Ethylisoxazole-5-carbonitrile (CAS: 1215295-98-9 / Analogous to 57612-86-9) is a functionalized heterocyclic intermediate utilized in the synthesis of agrochemicals and pharmaceutical pharmacophores. Its physicochemical behavior is governed by the competition between the polar isoxazole-nitrile core and the lipophilic ethyl substituent.

This guide provides a technical analysis of its solubility profile, derived from structural analogs (e.g., 3,5-dimethylisoxazole, 5-methylisoxazole-3-carbonitrile) and standard synthetic workup protocols. The compound typically presents as a liquid or low-melting solid with high solubility in polar organic solvents and limited miscibility in water and aliphatic hydrocarbons.

Physicochemical Basis of Solubility

To select the correct solvent for extraction, crystallization, or reaction, one must understand the molecular forces at play.

Structural Analysis

-

Isoxazole Core: A five-membered heterocyclic ring containing oxygen and nitrogen. It is aromatic but possesses a significant dipole moment, making the core polar.

-

C5-Nitrile Group (-CN): A strong electron-withdrawing group that increases the molecular dipole and acts as a weak hydrogen bond acceptor. This significantly enhances solubility in polar aprotic solvents (e.g., Acetonitrile, DMSO).

-

C3-Ethyl Group (-CH2CH3): A short alkyl chain providing moderate lipophilicity. This moiety ensures solubility in common organic solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc) but is insufficient to make the molecule soluble in non-polar alkanes (Hexane) without cosolvents.

Predicted Parameters[1][2][3]

-

LogP (Octanol/Water Partition Coefficient): Estimated range 1.2 – 1.6 .

-

Implication: The compound is moderately lipophilic. It will partition preferentially into the organic layer (EtOAc/DCM) during aqueous workups.

-

-

Hydrogen Bonding:

-

Donors: 0 (No -OH or -NH groups).

-

Acceptors: 3 (Nitrile N, Isoxazole N, Isoxazole O).

-

Implication: Soluble in protic solvents (MeOH, EtOH) via H-bond acceptance but cannot self-associate strongly, leading to a lower boiling point than corresponding amides or acids.

-

Solubility Profile & Solvent Selection

The following data categorizes solvents based on their interaction with 3-Ethylisoxazole-5-carbonitrile.

Table 1: Solubility Classification

| Solvent Class | Solvents | Solubility Status | Operational Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent for extraction and chromatography loading. |

| Polar Aprotic | DMSO, DMF, Acetonitrile (MeCN) | High | Preferred reaction solvents for nucleophilic substitutions; difficult to remove (high BP). |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High | Standard solvent for liquid-liquid extraction (workup). |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | High | Miscible. Common solvent for ring-closure synthesis. |

| Ethers | THF, 1,4-Dioxane, MTBE | High | Good reaction solvents; MTBE is useful for precipitating impurities. |

| Aromatics | Toluene, Xylene | Moderate | Soluble, especially when heated. Useful for azeotropic drying. |

| Alkanes | Hexane, Heptane, Pentane | Low / Immiscible | Acts as an anti-solvent . Used to crash out solid impurities or in chromatography gradients (0-20% EtOAc). |

| Aqueous | Water, Brine | Low (< 1 mg/mL) | Immiscible. The compound forms the organic phase or oils out. |

Experimental Protocols

Since specific solubility values for this derivative are rarely published, researchers must validate solubility empirically. The following protocols ensure a self-validating system.

Protocol: Visual Solubility Determination (Step-by-Step)

This method rapidly classifies a solvent as Soluble, Partially Soluble, or Insoluble.

-

Preparation: Weigh 10 mg of 3-Ethylisoxazole-5-carbonitrile into a 4 mL clear glass vial.

-

Addition: Add 100 µL of the target solvent.

-

Observation (Room Temp): Vortex for 30 seconds.

-

Clear Solution: Solubility > 100 mg/mL (High).

-

Cloudy/Undissolved: Proceed to Step 4.

-

-

Dilution: Add solvent in 100 µL increments up to 1 mL total.

-

Dissolves: Solubility is between 10-100 mg/mL (Moderate).

-

Still Undissolved: Solubility < 10 mg/mL (Low).

-

-

Thermal Stress: If undissolved at 1 mL, heat to solvent boiling point (using a heating block).

-

Dissolves on Heating: Potential candidate for recrystallization (if solid).

-

Protocol: Gravimetric Quantitation (High Precision)

Use this for critical process parameters (e.g., determining yield loss in mother liquors).

-

Saturation: Add excess compound to 5 mL of solvent in a sealed flask. Stir at 25°C for 4 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent under a stream of nitrogen or reduced pressure.

-

Calculation: Weigh the residue.

Visualization of Workflows

Solubility Determination Workflow

This decision tree guides the researcher through the empirical determination process.

Caption: Decision tree for qualitative solubility assessment of 3-Ethylisoxazole-5-carbonitrile.

Solvent Selection Map

A logical map correlating solvent polarity with process application.

Caption: Solvent selection logic based on polarity and intended chemical process.

Safety & Handling (Nitrile Specific)

While solubility is the focus, the chemical nature of the nitrile group dictates safety protocols during dissolution.

-

Toxicity: Organic nitriles can be metabolized to cyanide in vivo. Handle all solutions in a fume hood.

-

Skin Absorption: Solvents like DMSO and DMF enhance skin permeability. If dissolving 3-Ethylisoxazole-5-carbonitrile in DMSO, use double-gloving (Nitrile over Latex) to prevent transdermal delivery of the toxic compound.

-

Incompatibility: Avoid strong acids/bases in protic solvents at high temperatures unless hydrolysis of the nitrile to the carboxylic acid/amide is intended.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76947, 3-Methyl-5-isoxazolecarboxylic acid. Retrieved from [Link]

-

Kariyappa, A. K., et al. (2012).[1] Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287.[1] Retrieved from [Link]

-

Cheméo. (2025). Chemical Properties of 3-Ethylbenzoic acid (Analogous Structural Data). Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 3-Ethylisoxazole-5-carbonitrile in Heterocyclic Cycloadditions

Topic: Cycloaddition Reactions Involving 3-Ethylisoxazole-5-carbonitrile Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientists[1]

Introduction & Molecule Profile[1][2][3][4]

3-Ethylisoxazole-5-carbonitrile (CAS: 1215295-98-9) is a versatile heterocyclic building block increasingly utilized in modern drug discovery.[1] It features a stable isoxazole core substituted with a lipophilic ethyl group at the C3 position and a highly reactive nitrile (cyano) group at the C5 position.[2]

This molecule serves as a critical "linchpin" scaffold.[2] The isoxazole ring acts as a bioisostere for pyridine or phenyl rings, offering unique hydrogen-bonding capabilities and altered metabolic stability.[2] The C5-nitrile group is the primary handle for [3+2] cycloaddition reactions , enabling the rapid construction of high-nitrogen heterocycles such as tetrazoles and 1,2,4-oxadiazoles—motifs ubiquitous in antihypertensive (sartans), antiviral, and anti-inflammatory therapeutics.

Key Chemical Properties

| Property | Value/Description | Relevance |

| CAS Number | 1215295-98-9 | Identity verification.[1][3] |

| Core Structure | 1,2-Oxazole (Isoxazole) | Aromatic, stable to mild acid/base.[2] |

| Functional Group | C5-Carbonitrile (-CN) | High Reactivity. Electron-deficient due to the heteroaromatic ring, facilitating nucleophilic cycloadditions.[1] |

| Substituent | C3-Ethyl (-CH2CH3) | Provides steric bulk and lipophilicity (logP modulation).[1] |

Reactivity Analysis: The "Click" Potential[5][7]

The primary utility of 3-Ethylisoxazole-5-carbonitrile lies in the 1,3-dipolar cycloaddition of its nitrile group.[1] Unlike aliphatic nitriles, the nitrile at the C5 position of the isoxazole ring is electronically activated.[2] The electron-withdrawing nature of the isoxazole ring lowers the LUMO energy of the nitrile group, making it a superior dipolarophile/electrophile.[2]

Primary Reaction Pathways:

-

Tetrazole Synthesis: Reaction with azides (

) to form 5-(3-ethylisoxazol-5-yl)tetrazoles.[1][2] This is the gold-standard method for installing a carboxylic acid bioisostere.[1][2] -

1,2,4-Oxadiazole Synthesis: Reaction with amidoximes (derived from other nitriles) to create linked bis-heterocycles.[2]

Protocol A: Synthesis of 5-(3-Ethylisoxazol-5-yl)-1H-tetrazole[1]

This protocol utilizes a Zinc(II)-catalyzed [3+2] cycloaddition .[1] Unlike traditional methods using toxic tin reagents or hazardous acidic conditions (which might degrade the isoxazole ring), the Zn(II) method is mild, high-yielding, and environmentally more benign ("Click" compatible).

Mechanism

The nitrile group undergoes a concerted [3+2] cycloaddition with the azide anion, activated by the Lewis acidic Zinc species.[2] The isoxazole ring remains intact.[2]

Materials

-

Substrate: 3-Ethylisoxazole-5-carbonitrile (1.0 equiv)

-

Reagent: Sodium Azide (

) (1.5 equiv) -

Catalyst: Zinc Bromide (

) (1.0 equiv) or Zinc Chloride ( -

Solvent: Isopropanol/Water (2:1) or DMF (anhydrous)

-

Safety:

is acutely toxic and can form explosive hydrazoic acid (

Step-by-Step Procedure

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-Ethylisoxazole-5-carbonitrile (10 mmol) in 20 mL of solvent (Isopropanol/Water 2:1 is preferred for green chemistry; DMF for higher solubility).

-

Addition: Add Zinc Bromide (10 mmol) followed by Sodium Azide (15 mmol). Note: The order of addition prevents transient high concentrations of free azide.

-

Reaction: Heat the mixture to reflux (approx. 80-100°C) for 12–24 hours. Monitor progress by TLC or LC-MS (Target Mass = MW + 43).[1][2] The nitrile peak (~2240 cm⁻¹) should disappear in IR.[2]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Add 30 mL of 3N HCl (carefully) to lower pH to ~1-2.[1][2] This converts the zinc-tetrazolate complex into the free tetrazole and dissolves zinc salts.[2] Caution: Ensure good ventilation to remove any trace

.[1][2] -

Add 20 mL Ethyl Acetate and stir vigorously.

-

-

Isolation:

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (DCM/MeOH gradient) if necessary.

Protocol B: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

This application couples the 3-Ethylisoxazole-5-carbonitrile with an external amidoxime to form a 1,2,4-oxadiazole linker.[1] This is a powerful strategy for fragment-based drug design (FBDD).[1][2]

Materials

-

Substrate: 3-Ethylisoxazole-5-carbonitrile (1.0 equiv)

-

Partner: Aryl/Alkyl Amidoxime (1.1 equiv) (Prepared from a corresponding nitrile +

) -

Catalyst:

or

Step-by-Step Procedure

-

Activation: In a dried flask, combine the Amidoxime (1.1 equiv) and 3-Ethylisoxazole-5-carbonitrile (1.0 equiv) in Toluene.

-

Cyclization: Add catalyst (

, 0.5 equiv). Heat the reaction to reflux (110°C) under nitrogen atmosphere. -

Monitoring: Reaction is typically complete in 4–8 hours.[2]

-

Workup: Remove solvent under reduced pressure. Redissolve residue in EtOAc, wash with water and saturated

.[2] -

Result: The product is a 3-Aryl-5-(3-ethylisoxazol-5-yl)-1,2,4-oxadiazole .

Visualizing the Reaction Pathways[5]

The following diagram illustrates the divergent synthesis pathways starting from the 3-Ethylisoxazole-5-carbonitrile core.

Caption: Divergent synthesis pathways utilizing the activated nitrile of 3-Ethylisoxazole-5-carbonitrile to access distinct heterocyclic scaffolds.

References

-

Demko, Z. P., & Sharpless, K. B. (2001).[2] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1] The Journal of Organic Chemistry, 66(24), 7945–7950.[2]

-

Himo, F., et al. (2002).[2] Mechanisms of the Zinc(II)-Catalyzed Reaction of Nitriles with Azides. Journal of the American Chemical Society, 124(41), 12210–12216.[2]

-

Pinho e Melo, T. M. (2005).[2] Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 9(10), 925-958.[2]

-

BenchChem. (2025).[2][6] 3-Ethylisoxazole-5-carbonitrile Product Data & Safety Sheet.

Sources

Application Note & Protocol: A Streamlined Synthesis of 3-Ethylisoxazole-5-carbonitrile Derivatives

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] This application note provides a detailed, field-proven protocol for the synthesis of 3-ethylisoxazole-5-carbonitrile, a key intermediate for the development of novel isoxazole-based therapeutics. The synthetic strategy is centered around a robust and highly regioselective 1,3-dipolar cycloaddition reaction between in situ generated ethyl nitrile oxide and cyanoacetylene.[1][4] This method offers high yields, operational simplicity, and mild reaction conditions, making it amenable to both academic research and industrial drug discovery settings.

Introduction: The Significance of Isoxazole Derivatives in Drug Discovery

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts unique physicochemical properties that are highly desirable in drug design, including metabolic stability and the ability to participate in various non-covalent interactions with biological targets. Consequently, isoxazole derivatives have been successfully incorporated into a range of FDA-approved drugs, such as the anti-inflammatory drug valdecoxib and the antirheumatic agent leflunomide.[4]

The 3-ethylisoxazole-5-carbonitrile scaffold is of particular interest as the ethyl group at the 3-position and the carbonitrile at the 5-position provide versatile handles for further chemical modification, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The protocol detailed herein is designed to be a reliable and scalable method for accessing this valuable building block.

Synthetic Strategy: A [3+2] Cycloaddition Approach

The cornerstone of this synthetic protocol is the Huisgen 1,3-dipolar cycloaddition, a powerful and highly convergent method for the construction of five-membered heterocyclic rings.[4] In this specific application, an ethyl nitrile oxide (the 1,3-dipole) is reacted with cyanoacetylene (the dipolarophile) to afford the desired 3-ethylisoxazole-5-carbonitrile with high regioselectivity.

The ethyl nitrile oxide is not typically isolated due to its instability. Instead, it is generated in situ from propanal oxime through oxidation. This one-pot approach enhances the efficiency and safety of the overall process.

Visualizing the Workflow

Caption: Overall workflow for the synthesis of 3-Ethylisoxazole-5-carbonitrile.

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Propanal | Reagent | Sigma-Aldrich |

| Hydroxylamine Hydrochloride | ≥99% | Sigma-Aldrich |

| Sodium Acetate | Anhydrous, ≥99% | Sigma-Aldrich |

| N-Chlorosuccinimide (NCS) | ≥98% | Sigma-Aldrich |

| Triethylamine | ≥99.5% | Sigma-Aldrich |

| Cyanoacetylene | (or its stable precursor) | TCI Chemicals |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |

| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |

| Hexanes | HPLC Grade | Fisher Scientific |

| Magnesium Sulfate (MgSO4) | Anhydrous | VWR Chemicals |

| Silica Gel | 230-400 mesh | Sorbent Technologies |

Safety Precaution: Cyanoacetylene is a volatile and toxic compound. Handle with extreme care in a well-ventilated fume hood. All manipulations should be performed by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Procedure

Part A: Synthesis of Propanal Oxime

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add hydroxylamine hydrochloride (7.65 g, 110 mmol) and sodium acetate (9.02 g, 110 mmol) in a mixture of ethanol (50 mL) and water (25 mL).

-

Stir the mixture at room temperature until all solids have dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add propanal (5.81 g, 100 mmol) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in hexanes).

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield propanal oxime as a colorless oil. The product is often used in the next step without further purification.

Part B: Synthesis of 3-Ethylisoxazole-5-carbonitrile

-

In a 250 mL three-necked round-bottom flask fitted with a dropping funnel, nitrogen inlet, and magnetic stir bar, dissolve propanal oxime (7.31 g, 100 mmol) and cyanoacetylene (5.11 g, 100 mmol) in anhydrous dichloromethane (100 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of N-chlorosuccinimide (13.35 g, 100 mmol) in anhydrous dichloromethane (50 mL).

-

Slowly add the N-chlorosuccinimide solution to the reaction mixture via the dropping funnel over 30 minutes.

-

After the addition of NCS, add triethylamine (10.12 g, 100 mmol) dropwise over 20 minutes. A white precipitate of triethylamine hydrochloride will form.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC (Eluent: 20% EtOAc in hexanes) until the starting materials are consumed.

Reaction Mechanism

Sources

Technical Guide: Experimental Setup for 3-Ethylisoxazole-5-carbonitrile Reactions

Introduction & Chemical Context

The 3-Ethylisoxazole-5-carbonitrile scaffold represents a critical "chameleon" intermediate in medicinal chemistry. Its value lies in the dichotomy of its reactivity: the isoxazole ring serves as a stable aromatic linker under acidic conditions but acts as a masked 1,3-dicarbonyl equivalent (via N-O bond cleavage) under reducing or basic conditions.

This guide addresses the three most common synthetic demands for this molecule:

-

Hydrolysis of the nitrile to the carboxylic acid (for amide coupling).

-

Reduction of the nitrile to the amine (for reductive amination).

-

Cycloaddition to form tetrazoles (bioisostere installation).

Physicochemical Profile (Pre-Experiment Check)[1]

-

Appearance: Typically a colorless to pale yellow oil or low-melting solid (depending on purity).

-

Solubility: High in DCM, EtOAc, THF, and Alcohols. Low in water.

-

Stability Warning: The C3-Ethyl group is stable, but the C5-Nitrile activates the ring toward nucleophilic attack. The N-O bond is the "Achilles' heel," susceptible to cleavage by catalytic hydrogenation (H₂/Pd) or strong bases.

Decision Logic & Reaction Pathways

Before selecting a protocol, the researcher must decide whether to preserve the isoxazole ring or cleave it.

Figure 1: Reaction decision tree. Note that standard hydrogenation leads to ring destruction (red node).

Core Protocols

Protocol A: Selective Hydrolysis to Carboxylic Acid

Objective: Convert the nitrile to -COOH without opening the isoxazole ring. Challenge: Isoxazoles are base-sensitive. Strong basic hydrolysis (NaOH/Reflux) often leads to ring fragmentation via the Pinner reaction mechanism or direct attack on the ring nitrogen. Solution: Acid-catalyzed hydrolysis is the requisite method for scaffold preservation.

Reagents & Setup

-

Substrate: 3-Ethylisoxazole-5-carbonitrile (1.0 eq)

-

Solvent: 6M HCl (aqueous) or H₂SO₄/Water/Acetic Acid mixture.

-

Temperature: Reflux (90–100°C).

Step-by-Step Methodology

-

Dissolution: Dissolve the nitrile in a minimum volume of glacial acetic acid (if solubility in straight aqueous acid is poor).

-

Acid Addition: Add 6M HCl (10–20 equivalents).

-

Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The nitrile spot (high R_f) should disappear, replaced by a baseline acid spot.

-

Workup (Critical):

-

Cool to 0°C.

-

Do NOT neutralize to pH > 7, as the carboxylate salt of isoxazole can decarboxylate or ring-open.

-

Adjust pH to ~2-3.

-

Extract with Ethyl Acetate (3x).

-

Dry over Na₂SO₄ and concentrate.

-

Protocol B: Nitrile Reduction to Primary Amine

Objective: Obtain (3-ethylisoxazol-5-yl)methanamine. Challenge: Catalytic hydrogenation (H₂/Pd-C) will cleave the N-O bond, destroying the ring to form an amino-enone. Solution: Use a chemoselective hydride donor. Borane-THF or LiAlH₄ (at low temp) are preferred.

Reagents & Setup

-

Substrate: 1.0 eq.

-

Reagent: Borane-THF complex (1M solution, 2.5 eq).

-

Solvent: Anhydrous THF.

-

Atmosphere: Nitrogen/Argon (Strictly anhydrous).

Step-by-Step Methodology

-

Cooling: Cool the substrate solution in THF to 0°C.

-

Addition: Add Borane-THF dropwise. The reaction is exothermic.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Quench (Safety Critical):

-

Cool back to 0°C.

-

Slowly add MeOH to quench excess borane (hydrogen gas evolution).

-

Add 1M HCl and reflux for 1 hour to break the boron-amine complex.

-

-

Isolation: Neutralize carefully to pH 8-9 with Na₂CO₃ and extract immediately with DCM. (Note: Isoxazole amines are unstable if stored as free bases; convert to HCl salt immediately for storage).

Protocol C: Tetrazole Synthesis ([3+2] Cycloaddition)

Objective: Create a bioisostere of the carboxylic acid using "Click" chemistry. Mechanism: 1,3-dipolar cycloaddition of the nitrile with an azide.

Figure 2: Workflow for tetrazole synthesis. Note the safety step regarding Hydrazoic acid (HN3).

Protocol

-

Mixture: Combine nitrile (1.0 eq), Sodium Azide (1.5 eq), and Zinc Bromide (ZnBr₂, 1.0 eq) or Ammonium Chloride (NH₄Cl, 1.5 eq) in DMF.

-

Note: ZnBr₂ is often faster and safer than NH₄Cl as it avoids sublimation issues.

-

-

Heating: Heat to 100-110°C in a sealed pressure tube or round bottom flask with reflux condenser.

-

Safety Stop: Do not use chlorinated solvents (DCM/Chloroform) with Sodium Azide (risk of explosive diazidomethane formation).

-

Workup: Pour into water. Acidify to pH 2 with 1M HCl. The tetrazole usually precipitates. Filter and wash with cold water.

Analytical Validation (Self-Validating System)

To verify the integrity of the isoxazole ring post-reaction, check the C4-Proton signal in ¹H NMR. If the ring has opened, this diagnostic singlet will disappear or shift significantly.

| Compound State | Diagnostic ¹H NMR Signal (approx. in CDCl₃) | Carbonyl/Nitrile IR Stretch |

| Starting Material | δ 6.5 - 6.8 ppm (s, 1H) | ~2240 cm⁻¹ (C≡N) |

| Carboxylic Acid | δ 6.8 - 7.1 ppm (s, 1H) | ~1710 cm⁻¹ (C=O) |

| Amine (HCl salt) | δ 6.4 - 6.7 ppm (s, 1H) | None (Broad NH stretch) |

| Ring Opened (Failed) | Signal Lost (Replaced by alkene/amine signals) | ~1650-1690 cm⁻¹ (Enone) |

References

-

Isoxazole Ring Stability & Reactivity: BenchChem Technical Support. (2025).[1] "The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability."

-

Nitrile Hydrolysis Protocols: Chemistry LibreTexts. (2023).[2] "Making Carboxylic Acids by the Hydrolysis of Nitriles."

-

Tetrazole Synthesis via Sodium Azide: IMIST/ResearchGate. (2025).[1] "Synthesis and characterization of novel 5-substituted tetrazoles... using Et3N.HCl/NaN3."

-

Safety of Sodium Azide: National Institutes of Health (NIH). (2022).[3] "Sodium azide poisoning: a narrative review."

-

General Isoxazole Synthesis (Grounding): National Institutes of Health (NIH). (2018).[4] "Green multicomponent synthesis... of novel 5-amino-isoxazole-4-carbonitriles."

Sources

Green chemistry approaches to isoxazole synthesis

Title: Green Chemistry Approaches to Isoxazole Synthesis: Advanced Protocols and Methodologies

Executive Summary

Isoxazoles are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in drugs such as valdecoxib (COX-2 inhibitor), leflunomide (DMARD), and various beta-lactamase inhibitors. Classical synthesis—often involving 1,3-dipolar cycloadditions of nitrile oxides—historically relied on chlorinated solvents (DCM, chloroform), toxic oxidants, and poor atom economy.

This Application Note details three validated "Green Chemistry" protocols that eliminate hazardous media and maximize energy efficiency. By leveraging Aqueous Phase "On-Water" Chemistry , Deep Eutectic Solvents (DES) , and Mechanochemistry , researchers can achieve superior yields with significantly reduced E-factors (waste-to-product ratios).

Strategic Rationale: The "Green" Advantage

Transitioning to sustainable isoxazole synthesis offers three distinct competitive advantages in drug discovery:

-

Solvent Exclusion: Replacing VOCs with water or DES reduces downstream processing costs and toxicity risks.

-

Enhanced Kinetics: "On-water" reactions often proceed faster than in organic solvents due to hydrophobic hydration and negative activation volume.

-

Catalytic Recyclability: DES and solid-supported mechanochemical catalysts can often be reused for 4–5 cycles without significant loss of activity.

Visualizing the Green Workflow

Figure 1: Decision matrix for selecting the appropriate green synthesis methodology based on available equipment and substrate solubility.

Protocol A: Aqueous Phase Synthesis (The "On-Water" Approach)

Principle: This method utilizes the "on-water" effect where hydrophobic reactants aggregate at the water-organic interface, accelerating reaction rates. We employ Chloramine-T as a green oxidant to generate nitrile oxides in situ from aldoximes, which then undergo [3+2] cycloaddition with alkynes.

Application: Synthesis of 3,5-disubstituted isoxazoles.

Materials:

-

Substrates: Aromatic aldehyde (1.0 equiv), Terminal alkyne (1.2 equiv).

-

Reagents: Hydroxylamine hydrochloride (1.2 equiv), Chloramine-T trihydrate (1.2 equiv).

-

Solvent: Deionized Water.

-

Catalyst: Copper(I) species (generated in situ from CuSO₄[1]·5H₂O and Sodium Ascorbate) – Optional for regioselectivity control.

Step-by-Step Methodology:

-

Oxime Formation (One-Pot):

-

In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in water (5 mL).

-

Stir at room temperature (RT) for 30 minutes. Note: Turbidity indicates oxime formation.

-

-

Chloramine-T Addition:

-

Cycloaddition:

-

Add the terminal alkyne (1.2 mmol).

-

Optional: For strict regiocontrol (3,5-isomer only), add CuSO₄ (10 mol%) and Na-Ascorbate (20 mol%).

-

Heat the mixture to 60°C for 1–2 hours.

-

-

Workup:

-

Cool to RT. The product typically precipitates as a solid.

-

Filter the solid and wash with cold water (3 x 5 mL) to remove sulfonamide by-products (from Chloramine-T).

-

Recrystallize from ethanol/water if necessary.

-

Validation Point: The absence of organic extraction solvents (EtOAc/DCM) reduces the E-factor by >80% compared to traditional biphasic systems.

Protocol B: Deep Eutectic Solvent (DES) Mediated Synthesis

Principle: Choline Chloride (ChCl) and Urea form a Deep Eutectic Solvent (m.p. < 20°C) that acts as both a solvent and a hydrogen-bond donor catalyst. This eliminates the need for external base catalysts.

Application: Synthesis of arylmethylidene-isoxazol-5(4H)-ones (highly bioactive scaffold).

Materials:

-

DES Components: Choline Chloride (hygroscopic, dry before use), Urea.

-

Substrates: Ethyl acetoacetate, Hydroxylamine hydrochloride, Aromatic aldehyde.

Step-by-Step Methodology:

-

DES Preparation:

-

Mix Choline Chloride and Urea in a 1:2 molar ratio.

-

Stir at 80°C until a clear, homogeneous liquid forms (approx. 20–30 mins).

-

Stability:[8] This DES is stable at RT for months if sealed.

-

-

Reaction Setup:

-

To the DES (2.0 g), add Ethyl acetoacetate (1.0 mmol), Hydroxylamine hydrochloride (1.0 mmol), and Aromatic aldehyde (1.0 mmol).[9]

-

Note: No additional catalyst is required. The urea moiety activates the carbonyl groups via H-bonding.

-

-

Execution:

-

Stir the mixture at 80°C.

-

Monitor via TLC. Reaction typically completes in 15–25 minutes .[10]

-

-

Isolation & Recycling:

-

Add water (5 mL) to the reaction mixture. The DES dissolves, causing the product to precipitate.

-

Filter the crude solid.

-

Recycling: Evaporate the water from the filtrate under vacuum (80°C) to recover the DES. It can be reused 4–5 times with minimal yield loss.

-

Mechanism Visualization (DES Activation)

Figure 2: Mechanistic pathway showing how the DES components activate the carbonyl substrate, facilitating rapid nucleophilic attack.

Protocol C: Mechanochemical Synthesis (Ball Milling)

Principle: Solvent-free synthesis using mechanical energy to induce chemical transformations.[11] This method is ideal for substrates with poor solubility in water or DES.

Application: Regioselective synthesis of 3,5-disubstituted isoxazoles using Cu/Al₂O₂ catalysts.

Materials:

-

Equipment: Planetary Ball Mill (e.g., Retsch PM 100) or Vibrational Mill.

-

Jar/Balls: Stainless steel or Zirconia (10–15 mL jar, 2–3 balls of 10mm diameter).

-

Reagents: Terminal alkyne, Hydroxyimidoyl chloride (pre-synthesized or generated in situ), Cu/Al₂O₃ nanocomposite (catalyst).

Step-by-Step Methodology:

-

Loading:

-

Place the alkyne (1.0 mmol), hydroxyimidoyl chloride (1.0 mmol), and Cu/Al₂O₃ catalyst (10 wt%) into the milling jar.

-

Add mild base: K₂CO₃ (1.1 mmol).

-

-

Grinding:

-

Set the mill to 500–600 rpm .

-

Mill for 20–30 minutes.

-

Pause: If the jar overheats (>50°C), pause for 5 mins to prevent side reactions.

-

-

Extraction:

-

Scrape the solid material from the jar.

-

Wash the solid with a minimal amount of Ethyl Acetate or Ethanol to extract the product from the inorganic salts/catalyst.

-

-

Purification:

-

Evaporate the solvent. The product is often pure enough for use; otherwise, perform a short filtration through a silica plug.

-

Comparative Analysis of Methodologies

| Feature | Method A: Aqueous Phase | Method B: DES (Choline:Urea) | Method C: Mechanochemistry |

| Reaction Type | [3+2] Cycloaddition | Multicomponent Condensation | [3+2] Cycloaddition |

| Primary Benefit | "On-Water" Acceleration | Catalyst/Solvent Recyclability | Solvent-Free (Zero VOCs) |

| Typical Yield | 85–95% | 90–96% | 80–90% |

| Reaction Time | 1–2 Hours | 15–25 Minutes | 20–40 Minutes |

| Scalability | High (Easy stirring) | Medium (Viscosity limits) | Medium (Jar size limits) |

| E-Factor | Low (Water waste only) | Very Low (Recyclable) | Lowest (Solid waste only) |

Troubleshooting & Optimization

-

Issue (Method A): Product is oily or sticky and won't precipitate.

-

Fix: The "on-water" effect requires high concentration. Do not dilute. Induce crystallization by scratching the glass or adding a seed crystal. If oil persists, cool to 4°C.

-

-

Issue (Method B): DES solidifies during reaction.

-

Fix: Maintain temperature above 60°C. If viscosity is too high hindering stirring, add 5% (v/v) water, though this may slightly increase reaction time.

-

-

Issue (Method C): Incomplete conversion in ball mill.

-

Fix: "Caking" may have occurred (reagents stuck to walls). Stop the mill, scrape the walls, and add a small drop of ethanol (Liquid Assisted Grinding - LAG) to improve mass transfer.

-

References

-

Hossain, M. et al. (2022). "Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones."[4] Beilstein Journal of Organic Chemistry, 18, 446–458.[4] Link

-

Ahad, A., & Farooqui, M. (2017). "Choline chloride and urea based deep eutectic solvent promoted synthesis of arylmethylidene-isoxazol-5(4H)-ones."[10] International Journal of ChemTech Research, 10(6), 269-273.[9] Link

-

Hernandez, R. A. et al. (2021). "Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions."[11] RSC Advances, 11, 2843. Link

- Koufaki, M. et al. (2014). "Efficient synthesis of 3,5-disubstituted isoxazoles in water using chloramine-T.

-

Calvo-Flores, F. G., & Mingorance-Sánchez, C. (2021). "Deep Eutectic Solvents in Organic Synthesis." ChemistryOpen, 10(9). Link

Sources

- 1. preprints.org [preprints.org]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 4. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 6. New Synthetic Method for 3,5-Disubstituted Isoxazole [cjcu.jlu.edu.cn]

- 7. Mechanosynthesis of N-heterocyclic compounds via ball milling [ouci.dntb.gov.ua]

- 8. orgchemres.org [orgchemres.org]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

Catalytic Routes to Isoxazole Derivatives: A Guide for the Modern Chemist

Abstract: The isoxazole scaffold is a cornerstone in medicinal chemistry and materials science, lauded for its diverse biological activities and versatile chemical properties.[1][2][3] This application note provides a comprehensive overview of modern catalytic methods for the synthesis of isoxazole derivatives, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of procedures, this guide delves into the mechanistic underpinnings of key catalytic systems, offering field-proven insights to inform experimental design and optimization. Detailed, step-by-step protocols for benchmark reactions are provided, alongside structured data and visualizations to facilitate understanding and implementation.

Introduction: The Enduring Significance of the Isoxazole Nucleus

The five-membered isoxazole ring, featuring adjacent nitrogen and oxygen atoms, is a privileged structure in drug discovery. Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have led to its incorporation into a wide array of therapeutic agents.[1][2] Isoxazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] The stability of the isoxazole ring allows for extensive functionalization, yet the inherent weakness of the N-O bond provides a synthetic linchpin for facile transformation into other valuable synthons, such as β-hydroxy ketones and 1,3-dicarbonyl compounds.[4]

The development of efficient and selective synthetic methodologies is paramount to unlocking the full potential of this versatile heterocycle. Catalysis, in its various forms, has emerged as the most powerful tool for isoxazole construction, offering advantages in terms of yield, regioselectivity, and sustainability. This guide will explore three major pillars of catalytic isoxazole synthesis:

-

[3+2] Cycloaddition Reactions: The quintessential approach, primarily involving the reaction of nitrile oxides with alkynes.

-

Condensation Reactions: Classic yet continually refined methods based on the reaction of hydroxylamine with a three-carbon component.[4]

-

Transition-Metal Catalyzed Cyclizations: Modern and elegant strategies that leverage the unique reactivity of metals like copper, palladium, and gold.

The Workhorse: Catalytic [3+2] Cycloaddition of Nitrile Oxides

The 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile (typically an alkyne) is the most widely employed method for constructing the isoxazole ring.[4][5] The primary challenge lies in the inherent instability of nitrile oxides, which necessitates their in situ generation. Catalysis plays a crucial role in both the formation of the nitrile oxide and in controlling the regioselectivity of the subsequent cycloaddition.

Mechanism: The Role of the Catalyst

The catalytic cycle typically begins with the generation of the nitrile oxide from a stable precursor, most commonly an aldoxime. An oxidant, often in conjunction with a catalyst, facilitates this transformation. The nitrile oxide then undergoes a concerted or stepwise cycloaddition with the alkyne.

Caption: Catalytic cycle for [3+2] cycloaddition.

Causality in Catalyst Choice:

-

Copper(I) Catalysis: Copper catalysts are highly effective in promoting the cycloaddition of terminal alkynes.[6] They are believed to activate the alkyne by forming a copper acetylide, which then readily reacts with the in situ generated nitrile oxide. This approach often provides high regioselectivity, leading predominantly to the 3,5-disubstituted isoxazole isomer.

-

Hypervalent Iodine(III) Catalysis: Hypervalent iodine reagents, such as those generated from 2-iodobenzoic acid and an oxidant like m-CPBA, can efficiently catalyze the intramolecular oxidative cycloaddition of aldoximes.[7][8] Mechanistic studies suggest that a hydroxy(aryl)iodonium species is the active catalyst, which reacts with the aldoxime to facilitate the elimination of water and formation of the nitrile oxide intermediate.[8]

Protocol: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a general and reliable method for the synthesis of 3,5-disubstituted isoxazoles from aldoximes and terminal alkynes using a copper catalyst.

Materials:

-

Aromatic Aldoxime (1.0 mmol, 1.0 equiv)

-

Terminal Alkyne (1.2 mmol, 1.2 equiv)

-

Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv)

-

Tetrabutylammonium fluoride (TBAF), 1M in THF (1.5 mmol, 1.5 equiv)

-

Solvent: Tetrahydrofuran (THF), 5 mL

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the aromatic aldoxime (1.0 mmol), terminal alkyne (1.2 mmol), and copper(I) iodide (0.05 mmol).

-

Add dry THF (5 mL) and stir the mixture at room temperature.

-

Add DIPEA (2.0 mmol) to the suspension.

-

Slowly add TBAF solution (1.5 mL of 1M solution in THF) dropwise over 10 minutes.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3,5-disubstituted isoxazole.

Trustworthiness: This protocol is self-validating. The formation of the desired product can be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry. The regioselectivity can be determined by 2D NMR techniques (NOESY or HMBC) if necessary. The characteristic chemical shifts of the isoxazole ring protons and carbons provide a clear diagnostic fingerprint.

Classic Routes Revisited: Catalytic Condensation Reactions

The condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with hydroxylamine remains a fundamental and highly versatile method for isoxazole synthesis.[4] Catalysis, typically by an acid or a base, is essential for promoting the key condensation and cyclization steps.

Mechanism: Acid vs. Base Catalysis

The reaction pathway can be directed by the choice of catalyst.

Caption: Acid- and base-catalyzed condensation pathways.

Causality in Experimental Choice:

-

Acid Catalysis: Brønsted or Lewis acids activate the carbonyl group towards nucleophilic attack by hydroxylamine.[9] This is particularly useful for less reactive dicarbonyl compounds.

-

Base Catalysis: Bases facilitate the initial formation of an oxime at one carbonyl group. Subsequent intramolecular cyclization via nucleophilic attack of the oxime oxygen onto the second carbonyl, followed by dehydration, yields the isoxazole.[10] This pathway is often preferred for substrates prone to side reactions under acidic conditions. Recent advances include the use of solid-supported catalysts and ultrasound irradiation to promote these reactions under greener conditions.[11]

Protocol: Ultrasound-Assisted, Catalyst-Free Synthesis of 4-Arylmethylene-isoxazol-5(4H)-ones

This protocol highlights a modern, green chemistry approach to condensation reactions, leveraging ultrasound irradiation to accelerate the reaction without the need for a traditional catalyst.[11]

Materials:

-

Aromatic Aldehyde (1.0 mmol, 1.0 equiv)

-

Ethyl Acetoacetate (1.0 mmol, 1.0 equiv)

-

Hydroxylamine Hydrochloride (1.2 mmol, 1.2 equiv)

-

Solvent: Ethanol/Water (1:3 mixture), 5 mL

-

Ultrasound bath

Procedure:

-

In a thick-walled test tube, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydroxylamine hydrochloride (1.2 mmol).

-

Add the ethanol/water (1:3) solvent mixture (5 mL).

-

Place the test tube in an ultrasound bath and irradiate at a frequency of 40-50 kHz at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 15-30 minutes.

-

After completion, the solid product often precipitates from the reaction mixture.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

If necessary, the product can be further purified by recrystallization from ethanol.

The Modern Frontier: Transition Metal-Catalyzed Cyclizations

Transition metals have revolutionized isoxazole synthesis, enabling novel bond formations and providing access to complex derivatives from simple starting materials.[12] Catalysts based on copper, palladium, gold, and rhodium have all been successfully employed.

Key Strategies and Mechanistic Insights

-

Copper-Catalyzed Cyclization of Propargylamines: This method involves the oxidation of a propargylamine to the corresponding oxime, followed by an intramolecular cyclization mediated by a copper catalyst, such as CuCl.[6][13] The copper is thought to catalyze the isomerization of the E-oxime to the more reactive Z-isomer, facilitating the cyclization.[13]

-

Gold-Catalyzed Cycloisomerization: Gold catalysts, particularly AuCl3, are effective in promoting the cycloisomerization of α,β-acetylenic oximes to form isoxazoles under mild conditions.[6] This method offers excellent control over the substitution pattern of the resulting isoxazole.

-

Palladium-Catalyzed Cascade Reactions: Palladium catalysts can orchestrate elegant cascade reactions. For instance, an alkynyl oxime ether can undergo a cascade annulation/allylation with an allyl halide to generate highly functionalized isoxazoles.[6]

Caption: Overview of transition-metal catalyzed routes.

Protocol: Gold-Catalyzed Cycloisomerization of 2-Alkynone O-Methyl Oximes

This protocol provides a method for synthesizing 4-fluoro-isoxazoles through a gold-catalyzed intramolecular cyclization followed by an in-situ fluorination.

Materials:

-

2-Alkynone O-Methyl Oxime (0.5 mmol, 1.0 equiv)

-

(IPr)AuCl (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (0.025 mmol, 5 mol%)

-

Silver tosylate (AgOTs) (0.025 mmol, 5 mol%)

-

Selectfluor™ (1.25 mmol, 2.5 equiv)

-

Sodium bicarbonate (NaHCO3) (1.0 mmol, 2.0 equiv)

-

Solvent: Dichloromethane (DCM), 5 mL

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dry reaction vial under an inert atmosphere, add the 2-alkynone O-methyl oxime (0.5 mmol), (IPr)AuCl (0.025 mmol), AgOTs (0.025 mmol), Selectfluor™ (1.25 mmol), and NaHCO3 (1.0 mmol).

-

Add dry DCM (5 mL) and stir the mixture at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite®, washing with additional DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-fluoroisoxazole derivative.

Data Summary and Comparison

| Catalytic Method | Key Advantages | Typical Catalyst | Substrate Scope | Key Limitations |

| [3+2] Cycloaddition | High efficiency, modular, good regiocontrol.[6] | Cu(I), Ru(II), Hypervalent Iodine[5][7] | Broad (alkynes, aldoximes). | Requires in situ generation of unstable nitrile oxides.[8] |

| Condensation | Operationally simple, uses readily available starting materials.[4] | Acid (e.g., p-TsOH), Base (e.g., NaOEt), Ultrasound.[11] | 1,3-Dicarbonyls, α,β-unsaturated ketones. | Can lack regiocontrol with unsymmetrical diketones. |

| Transition Metal | Mild conditions, high functional group tolerance, novel transformations.[2][12] | Au, Pd, Cu, Rh complexes.[6][13] | Alkynyl oximes, propargylamines. | Catalyst cost and toxicity can be a concern.[9] |

Conclusion and Future Outlook

The synthesis of isoxazole derivatives has been profoundly advanced by the development of innovative catalytic methods. From the well-established [3+2] cycloadditions and condensation reactions to the more recent transition-metal catalyzed cyclizations, chemists now have a powerful and diverse toolkit at their disposal. The ongoing evolution in this field is driven by the principles of green chemistry, with a focus on developing more sustainable catalysts, utilizing milder reaction conditions, and improving atom economy.[2][5] The future will likely see the emergence of photoredox and enzymatic catalysis as new frontiers in isoxazole synthesis, further expanding the accessibility and utility of this invaluable heterocyclic scaffold.[12]

References

-

Molecules. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. MDPI. [Link]

-

ResearchGate. (n.d.). Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. [Link]

-

RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

PubMed Central (PMC). (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. [Link]

-

PubMed Central (PMC). (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

SpringerLink. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]

-

Synfacts by Thieme. (2022). Copper-Catalyzed Isoxazole Synthesis. [Link]

-

Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

ResearchGate. (n.d.). Recent Advances on the Synthesis and Reactivity of Isoxazoles. [Link]

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

-

PubMed Central (PMC). (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

-

FLORE, University of Florence. (n.d.). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. [Link]

-

ACS Publications. (2010). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. [Link]

-

ScienceDirect. (2024). A review of isoxazole biological activity and present synthetic techniques. [Link]

-

PubMed Central (PMC). (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. [Link]

-

RSC Publishing. (2023). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. [Link]

-

International Journal of Research and Review. (2022). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 6. Isoxazole synthesis [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lewis acid-promoted direct synthesis of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijrrjournal.com [ijrrjournal.com]

- 11. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Challenges in the synthesis of substituted isoxazoles

Subject: Technical Guide: Troubleshooting & Optimization of Substituted Isoxazole Synthesis From: Dr. Aris Thorne, Senior Application Scientist, Heterocyclic Chemistry Division To: Research & Development Team

Welcome to the Isoxazole Synthesis Support Center

Isoxazoles are deceptive scaffolds. Structurally simple, they function as critical pharmacophores (e.g., valdecoxib, leflunomide) and versatile masked 1,3-dicarbonyl equivalents. However, their synthesis is often plagued by two persistent adversaries: regiochemical ambiguity and intermediate instability .

This guide is not a textbook. It is a troubleshooting manual designed to resolve specific failure modes encountered in the lab. We focus on the two primary synthetic engines: the [3+2] Cycloaddition and the Condensation of Hydroxylamines .[1]

Ticket #001: The "Furoxan" Dead-End (Nitrile Oxide Dimerization)

User Issue: "I am attempting a [3+2] cycloaddition between a nitrile oxide and an alkyne. Instead of the isoxazole, I am isolating a crystalline solid that corresponds to the furoxan (1,2,5-oxadiazole-2-oxide) dimer. Yields are <10%."

Technical Diagnosis: Nitrile oxides are high-energy dipoles. In the absence of a high concentration of a dipolarophile (your alkyne), they undergo a rapid, stepwise dimerization to form furoxans via a dinitrosoalkene diradical intermediate. This is a second-order reaction, meaning its rate is exponentially sensitive to the concentration of the nitrile oxide.

Troubleshooting Protocol:

-

Switch to In Situ Generation (The Huisgen Method): Never isolate the nitrile oxide unless it is sterically stabilized (e.g., mesitylnitrile oxide). Generate it in the presence of the dipolarophile.

-

Precursor: Hydroximoyl chloride (chloroxime).

-

Reagent: Slow addition of base (Et

N or dilute NaOH). -

Why: This keeps the steady-state concentration of the free nitrile oxide extremely low, statistically favoring the reaction with the alkyne (present in excess) over dimerization.

-

-

The Syringe Pump Technique: If in situ generation is insufficient, dissolve your hydroximoyl chloride in a non-polar solvent and add it to the alkyne/base mixture over 4–8 hours via syringe pump.

-

Solvent Selection: Avoid nucleophilic solvents (MeOH, EtOH) if using isolated nitrile oxides, as they can add to the dipole. Use DCM, Toluene, or DMF.

Visualizing the Competitive Pathway:

Figure 1: The kinetic competition between productive cycloaddition and parasitic dimerization.

Ticket #002: Regiocontrol in [3+2] Cycloaddition

User Issue: "I need the 3,4-disubstituted isoxazole, but thermal cycloaddition gives me a mixture favoring the 3,5-isomer."

Technical Diagnosis: Thermal 1,3-dipolar cycloadditions are governed by Frontier Molecular Orbital (FMO) interactions and steric hindrance.

-

Sterics: The substituent on the alkyne prefers the position distal to the bulky substituent on the nitrile oxide, favoring the 3,5-isomer .

-

Electronics: Electron-deficient alkynes (e.g., acrylates) strongly favor the 3,5-isomer due to LUMO(dipolarophile)-HOMO(dipole) overlap.

To access the 3,4-isomer , you must override these intrinsic biases using metal catalysis.

Optimization Matrix:

| Target Isomer | Condition Type | Catalyst/Reagent | Mechanism | Key Reference |

| 3,5-Disubstituted | Thermal | None (Reflux in Toluene) | Steric/Electronic Control | Huisgen et al. [1] |

| 3,5-Disubstituted | Catalytic | Cu(I) / CuOTf | Cu-Acetylide Intermediate | Fokin et al. [2] |

| 3,4-Disubstituted | Catalytic | Cp*RuCl(cod) | Ruthenacycle Intermediate | Fokin et al. [3] |

Protocol for 3,4-Selectivity (Ruthenium Catalysis):

-

Catalyst: [Cp*RuCl(cod)] (Pentamethylcyclopentadienyl ruthenium chloride cyclooctadiene).

-

Solvent: 1,2-Dichloroethane or Toluene (anhydrous).

-

Temperature: Ambient to 60°C.

-

Note: Unlike Copper catalysis, Ruthenium catalysis works on internal alkynes as well, but for terminal alkynes, it uniquely directs the substituent to the 4-position by coordinating both the alkyne and the nitrile oxide in a specific geometry.

Ticket #003: Regioselectivity in Condensation of Unsymmetrical 1,3-Diketones

User Issue: "I am condensing methyl hydrazine/hydroxylamine with an unsymmetrical 1,3-diketone (R1 ≠ R2). I cannot predict or control which isomer forms."

Technical Diagnosis: This is a classic competition between kinetic and thermodynamic control, further complicated by the electrophilicity of the carbonyls.

-

Nucleophilic Attack: The nitrogen atom of hydroxylamine (NH₂OH) is the harder nucleophile compared to the oxygen. It will attack the most electrophilic carbonyl first.

-

Cyclization: The oxygen then closes the ring.

Decision Guide:

-

Scenario A: Steric Differentiation (R1 = Me, R2 = t-Butyl)

-

Outcome: N-attack occurs at the less hindered carbonyl (Methyl side).

-

Result: The bulky group ends up at position 3 (if using NH2OH).

-

-

Scenario B: Electronic Differentiation (R1 = CF3, R2 = Aryl)

-

Outcome: The carbonyl adjacent to the electron-withdrawing group (CF3) is vastly more electrophilic.

-

Result: Initial attack at the CF3-carbonyl.

-

pH Control Strategy: The pH of the medium alters the nucleophile (NH₂OH vs NH₃OH⁺) and the electrophile (activation of carbonyl).

-

Basic Conditions (pH > 9): Favors the formation of the enolate of the diketone. The reaction is often slower and under thermodynamic control.

-

Acidic Conditions (pH 2-4): Activates the carbonyls. However, if the pH is too low, hydroxylamine is protonated and non-nucleophilic. Optimal range is usually pH 4-5 (buffered).

Visualizing the Regiochemical Path:

Figure 2: Divergent pathways in the condensation of hydroxylamine with 1,3-dicarbonyls.

Ticket #004: Post-Synthetic Lithiation & Ring Cleavage

User Issue: "I am trying to functionalize the C-5 position of a 3-substituted isoxazole using n-BuLi. Upon quenching, I get a mixture of nitriles and ring-opened products."

Technical Diagnosis: Isoxazoles contain a weak N-O bond.[1][2] While C-5 protons are acidic (pKa ~20-25), the resulting C-5 lithio-species is thermally unstable. It tends to undergo a retro-cyclization (fragmentation) to form an enolate and a nitrile.

The "Cryogenic Quench" Protocol:

-

Temperature is Critical: The reaction must be performed at -78°C (dry ice/acetone). Never allow the lithiated intermediate to warm above -60°C.

-

Base Selection: Use LDA (Lithium Diisopropylamide) or LiTMP instead of n-BuLi. LDA is less nucleophilic and reduces the risk of competitive nucleophilic attack on the ring or substituents.

-

Quenching: Add the electrophile (e.g., aldehyde, alkyl halide) at -78°C. Allow the mixture to warm only after the electrophile has been added and given time to react.

References

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][3][4][5][6] Past and Future. Angewandte Chemie International Edition.[7]

-

Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005).[3] Copper(I)-Catalyzed Synthesis of Azoles.[6] DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society.[8][9]

-

Grecian, S., & Fokin, V. V. (2008). Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles.[2] Angewandte Chemie International Edition.[7]

-

Perez, J. M., & Ramon, D. J. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering.[1]

-

Waldo, J. P., & Larock, R. C. (2005).[3] Synthesis of 3,5-Disubstituted 4-Halo(seleno)isoxazoles.[3] Organic Letters.[3]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Ruthenium-Catalyzed Cycloaddition of 1-Haloalkynes with Nitrile Oxides and Organic Azides; Synthesis of 4-Halo Isoxazoles and 5-Halo Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoxazole synthesis [organic-chemistry.org]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Overcoming low reactivity of starting materials for 3-Ethylisoxazole-5-carbonitrile

Technical Support Center: 3-Ethylisoxazole-5-carbonitrile Synthesis

Executive Summary